N-(3-methoxy-5-methylphenyl)acetamide is a synthetic organic compound classified as an acetamide. Its structure incorporates a methoxy group and a methyl group on a phenyl ring, which contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and applications in drug development.
N-(3-methoxy-5-methylphenyl)acetamide falls under the category of acetylated amines and is known for its structural features that allow for various chemical modifications. Its classification as an acetamide indicates its potential utility in pharmaceutical applications, particularly in the development of analgesics or anti-inflammatory agents.
The synthesis of N-(3-methoxy-5-methylphenyl)acetamide typically involves the following steps:
In industrial settings, the production of this compound may be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice plays a critical role in maximizing product purity .
N-(3-methoxy-5-methylphenyl)acetamide has a molecular formula of and a molecular weight of 179.22 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
IUPAC Name | N-(3-methoxy-5-methylphenyl)acetamide |
InChI | InChI=1S/C10H13NO2/c1-7-4-9(11-8(2)12)6-10(5-7)13-3/h4-6H,1-3H3,(H,11,12) |
SMILES | CC1=CC(=CC(=C1)OC)NC(=O)C |
N-(3-methoxy-5-methylphenyl)acetamide can participate in various chemical reactions:
While specific physical properties like density and boiling point are often not disclosed for all compounds, available data suggests:
Property | Value |
---|---|
Molecular Weight | 179.22 g/mol |
Melting Point | Not available |
Density | Not available |
The compound's stability under various conditions (e.g., temperature, pH) is crucial for its application in scientific research. Preliminary assessments indicate that it maintains structural integrity under standard laboratory conditions .
N-(3-methoxy-5-methylphenyl)acetamide has potential applications in:
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8